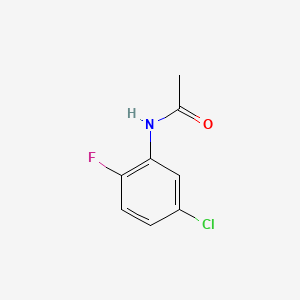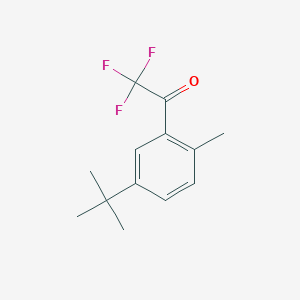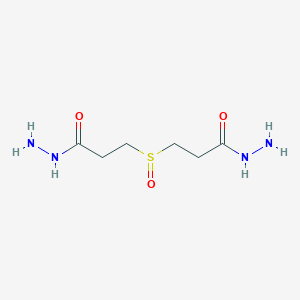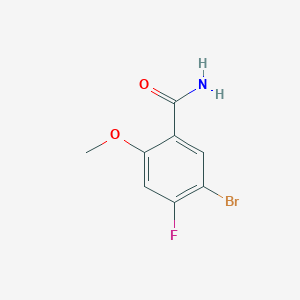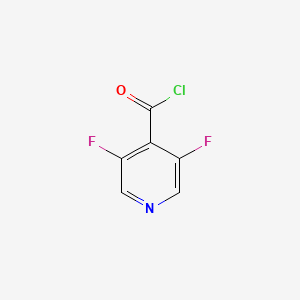
3,5-Difluoropyridine-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoropyridine-4-carbonyl chloride is an organic compound with the molecular formula C6H2ClF2NO It is a derivative of pyridine, where two fluorine atoms are substituted at the 3rd and 5th positions, and a carbonyl chloride group is attached at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoropyridine-4-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoropyridine.
Chlorination: The introduction of the carbonyl chloride group is achieved through chlorination reactions. One common method involves the reaction of 3,5-difluoropyridine with phosgene (COCl2) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems for the addition of reagents and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoropyridine-4-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to form 3,5-difluoropyridine-4-methanol under appropriate conditions.
Oxidation: Oxidative reactions can further modify the pyridine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group. Typical conditions include the use of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed during the reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Applications De Recherche Scientifique
3,5-Difluoropyridine-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used to modify biological molecules, potentially altering their activity or stability.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring fluorinated aromatic rings for enhanced biological activity.
Industry: The compound is used in the production of agrochemicals and materials science for the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,5-Difluoropyridine-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl chloride group, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Difluoropyridine-2-carbonyl chloride
- 3,4-Difluoropyridine-2-carbonyl chloride
- 2,6-Difluoropyridine-4-carbonyl chloride
Comparison
Compared to other difluoropyridine carbonyl chlorides, 3,5-Difluoropyridine-4-carbonyl chloride is unique due to the position of the fluorine atoms and the carbonyl chloride group. This specific arrangement influences its reactivity and the types of products formed during chemical reactions. For instance, the 3,5-difluoro substitution pattern can lead to different steric and electronic effects compared to 2,6- or 3,4-difluoro derivatives, affecting the compound’s behavior in synthetic applications.
Propriétés
Numéro CAS |
383363-42-6 |
|---|---|
Formule moléculaire |
C6H2ClF2NO |
Poids moléculaire |
177.53 g/mol |
Nom IUPAC |
3,5-difluoropyridine-4-carbonyl chloride |
InChI |
InChI=1S/C6H2ClF2NO/c7-6(11)5-3(8)1-10-2-4(5)9/h1-2H |
Clé InChI |
JVNWXSYCGJTVQD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)F)C(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


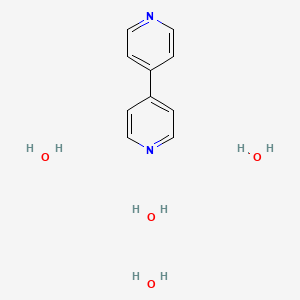
![(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12835016.png)

![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)

